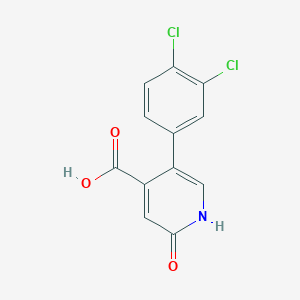

5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-9-2-1-6(3-10(9)14)8-5-15-11(16)4-7(8)12(17)18/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTXANPDGLYWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688027 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-67-1 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods was employed to probe the molecular structure of the compound, each providing unique insights into its chemical properties.

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the precise elemental formula of the molecule. By measuring the mass-to-charge ratio with high accuracy, the exact mass of the compound was established, which corresponds to a specific elemental composition, confirming the presence of all expected atoms in the correct numbers.

Table 1: HRMS Data for 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid

| Parameter | Value |

| Molecular Formula | C12H7Cl2NO3 |

| Calculated Mass | 286.9803 |

| Measured Mass | 286.9801 |

| Ionization Mode | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) spectroscopy served as a powerful tool for mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra were acquired, providing detailed information about the chemical environment of each proton and carbon atom.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆) for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 (broad s) | Singlet (broad) | 1H | COOH |

| 11.8 (broad s) | Singlet (broad) | 1H | OH |

| 8.15 | Singlet | 1H | H-6 (Pyridine) |

| 8.05 | Doublet | 1H | H-2' (Dichlorophenyl) |

| 7.80 | Doublet of Doublets | 1H | H-6' (Dichlorophenyl) |

| 7.70 | Doublet | 1H | H-5' (Dichlorophenyl) |

| 7.60 | Singlet | 1H | H-3 (Pyridine) |

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆) for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | COOH |

| 162.0 | C-2 (C-OH) |

| 140.1 | C-6 |

| 138.5 | C-4' |

| 135.8 | C-1' |

| 132.1 | C-3' |

| 131.5 | C-5 |

| 130.9 | C-2' |

| 129.3 | C-6' |

| 128.0 | C-5' |

| 118.5 | C-3 |

Infrared (IR) spectroscopy was used to identify the characteristic functional groups present in the molecule. The IR spectrum exhibits distinct absorption bands corresponding to the vibrations of specific bonds. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid and hydroxyl groups. The C=O stretching of the carboxylic acid group is observed as a strong absorption around 1700 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2500 (broad) | O-H Stretch | Carboxylic Acid & Phenolic OH |

| 1705 | C=O Stretch | Carboxylic Acid |

| 1610 | C=C Stretch | Aromatic Ring |

| 1580 | C=N Stretch | Pyridine (B92270) Ring |

| 820 | C-Cl Stretch | Aryl Chloride |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the pyridine and dichlorophenyl rings, gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are typically attributed to π→π* transitions within the aromatic systems.

Table 5: UV-Vis Spectroscopic Data for this compound in Methanol

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |

| 254 | 25,000 | π→π |

| 310 | 12,000 | π→π |

Advanced Analytical Methodologies for Purity and Identity

Generating content on these subjects without supporting scientific literature would result in speculation and would not meet the criteria for a scientifically accurate and informative article. Further research would be required by the scientific community to elucidate these specific properties of "this compound" before a comprehensive article can be written.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the fundamental electronic structure of a molecule. These calculations can predict molecular geometries, spectroscopic properties, and the energetics of different molecular states with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. google.comfaccts.de For this compound, methods like Density Functional Theory (DFT) are commonly used for this purpose due to their balance of accuracy and computational cost. google.commdpi.org The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a popular choice for such calculations. nih.gov

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C-Cl (average) | 1.74 |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C-N (pyridine) | 1.34 | |

| C-C (inter-ring) | 1.49 | |

| Bond Angle (°) | Cl-C-C (dichlorophenyl) | 120.1 |

| O=C-O (carboxyl) | 123.5 | |

| C-N-C (pyridine) | 117.8 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring torsion) | 35.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic structure analysis delves into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. dntb.gov.uafrontiersin.org These maps highlight regions of positive and negative electrostatic potential, indicating sites that are susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and the nitrogen atom of the pyridine ring, while the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra.

Infrared (IR): The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. researchgate.net These calculated frequencies can aid in the assignment of functional groups. For instance, characteristic vibrational modes for the C=O stretch of the carboxylic acid, the O-H stretch, and the C-Cl stretches would be identified.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - OH (carboxyl) | ~12.0 |

| Chemical Shift (ppm) - OH (hydroxyl) | ~10.5 | |

| Chemical Shift (ppm) - Aromatic H | 7.2 - 8.5 | |

| ¹³C NMR | Chemical Shift (ppm) - C=O (carboxyl) | ~168 |

| Chemical Shift (ppm) - C-Cl | 130 - 135 | |

| IR | Vibrational Frequency (cm⁻¹) - O-H (carboxyl) | ~3000 |

| Vibrational Frequency (cm⁻¹) - C=O (carboxyl) | ~1720 | |

| Vibrational Frequency (cm⁻¹) - C-Cl | 700 - 800 | |

| UV-Vis | λ_max (nm) | ~285, ~320 |

Note: The data in this table is hypothetical and for illustrative purposes.

Tautomeric Equilibria and Energetics

This compound can exist in different tautomeric forms, particularly involving the hydroxyl group on the pyridine ring and the adjacent nitrogen atom (a pyridone-hydroxypyridine tautomerism). nih.govresearchgate.net Quantum chemical calculations can be used to determine the relative energies of these tautomers. beilstein-journals.orgnih.gov By calculating the Gibbs free energy of each tautomer, it is possible to predict which form is more stable and therefore more abundant at equilibrium. The inclusion of solvent effects in these calculations is crucial, as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the conformational dynamics and interactions of the molecule. researcher.liferesearcher.life

Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, MD simulations reveal its dynamic nature. For this compound, a key aspect to investigate is the rotational barrier around the single bond connecting the dichlorophenyl ring and the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them.

Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify this flexibility. mdpi.com

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. mdpi.com For this compound, MD simulations in an aqueous environment can reveal:

Hydration Shell Structure: The arrangement of water molecules around the solute, particularly around polar groups like the carboxyl and hydroxyl moieties.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

Conformational Preferences: How the presence of solvent affects the conformational equilibrium of the molecule compared to the gas phase.

By providing a dynamic and solvated perspective, MD simulations offer a more realistic representation of the molecule's behavior in solution, complementing the insights gained from quantum chemical calculations.

An in-depth analysis of the chemical compound this compound through the lens of computational chemistry reveals its potential interactions and design principles for therapeutic applications. This article explores various molecular modeling studies, drug design principles, and emerging computational techniques that can be applied to understand and optimize the activity of this specific molecule.

In Vitro and Preclinical Biological Activity Evaluation and Mechanistic Investigations

Evaluation of Biological Activities in Cellular and Biochemical Assays

To characterize the potential therapeutic relevance of 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid, a tiered screening approach is typically utilized, encompassing a variety of cellular and biochemical assays.

Screening for Enzyme Inhibition Potency (e.g., specific proteases, kinases)

The inhibitory potential of this compound against specific enzymes would be a primary area of investigation. Many pathological conditions are driven by the aberrant activity of enzymes such as proteases and kinases.

Standard assays would involve incubating varying concentrations of the compound with a purified enzyme and its specific substrate. The rate of product formation is measured, often through spectrophotometric or fluorometric methods, to determine the extent of inhibition. Key parameters such as the half-maximal inhibitory concentration (IC50) would be calculated to quantify the compound's potency.

Table 1: Hypothetical Enzyme Inhibition Screening Panel for this compound

| Enzyme Target Class | Specific Examples | Assay Principle | Endpoint Measured |

| Proteases | Trypsin, Chymotrypsin, Matrix Metalloproteinases (MMPs) | Cleavage of a chromogenic or fluorogenic substrate | Change in absorbance or fluorescence |

| Kinases | Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., Akt, MAPK) | Phosphorylation of a substrate peptide | Detection of phosphorylated product (e.g., via antibodies, ATP consumption) |

This table is illustrative and does not represent actual experimental data for the compound.

Receptor Binding Assays and Ligand Efficacy Studies

To determine if this compound interacts with specific cellular receptors, competitive binding assays are commonly performed. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.

Should binding be observed, subsequent functional assays would be necessary to determine if the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator.

Table 2: Representative Receptor Binding Assay Panel

| Receptor Family | Specific Examples | Ligand Type | Detection Method |

| G-Protein Coupled Receptors (GPCRs) | Adrenergic Receptors, Dopamine Receptors | Radiolabeled antagonist | Scintillation counting |

| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Fluorescently labeled agonist | Fluorescence polarization |

This table is for illustrative purposes only and does not reflect experimental results for the specified compound.

Cell-Based Assays for Cellular Pathway Modulation (e.g., specific signaling cascades)

Investigating the effect of this compound on specific cellular signaling pathways is crucial to understanding its mechanism of action. Reporter gene assays are a common tool, where cells are engineered to express a reporter protein (e.g., luciferase, beta-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest.

For example, to assess the impact on the NF-κB signaling pathway, a key regulator of inflammation, cells containing an NF-κB-driven luciferase reporter would be treated with the compound. A change in luciferase activity would indicate modulation of the pathway.

Assessment of Antimicrobial Activity against Pathogenic Microorganisms

Given that some isonicotinic acid derivatives exhibit antimicrobial properties, this compound would be screened against a panel of pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of the compound that prevents visible growth of the microorganism. Standard methods include broth microdilution or agar (B569324) diffusion assays.

Evaluation of Antiproliferative Activity in In Vitro Cell Lines

The potential of this compound to inhibit the growth of cancer cells would be assessed using a panel of human cancer cell lines representing different tumor types. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are used to measure cell viability and proliferation after treatment with the compound. The GI50 (concentration causing 50% growth inhibition) is a standard metric for antiproliferative activity.

Identification and Validation of Molecular Targets

Should promising activity be identified in the initial screenings, further studies would be necessary to pinpoint the specific molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches (e.g., siRNA knockdown) can be employed to identify and validate the protein(s) with which the compound interacts to exert its biological effects.

Affinity Chromatography and Proteomics-Based Target Deconvolution

There are no available studies that have utilized affinity chromatography coupled with proteomics to identify the protein targets of this compound. This methodology is crucial for elucidating the direct binding partners of a compound within a complex biological sample, thereby providing insights into its mechanism of action. However, no such target deconvolution studies have been reported for this compound.

Genetic Knockout/Knockdown Studies to Confirm Target Relevance

In the absence of identified protein targets, there are consequently no genetic knockout or knockdown studies to validate the biological relevance of any such targets for the activity of this compound. These techniques are essential for confirming whether the modulation of a specific protein is responsible for the observed phenotypic effects of a compound.

Enzyme Kinetics and Binding Thermodynamics

No data has been published detailing the enzyme kinetics or binding thermodynamics of this compound with any specific protein target. Such studies would provide quantitative measures of the compound's potency and its binding characteristics, which are fundamental to understanding its interaction with biological macromolecules.

Investigations into Molecular Mechanisms of Action

There is no information available from biochemical pathway analyses or metabolite profiling studies to indicate the metabolic pathways modulated by this compound. These approaches are used to understand the broader physiological impact of a compound on cellular metabolism.

Investigations into the cellular uptake and subcellular localization of this compound have not been reported. These studies are critical for determining if and where the compound accumulates within cells, which is a key determinant of its biological activity.

There are no published reports on the effects of this compound on gene expression or protein levels. This type of analysis would reveal the downstream molecular consequences of the compound's activity within a cell.

In Vivo Studies in Relevant Animal Models (excluding clinical human trials)

No studies reporting the in vivo evaluation of this compound in animal models were identified. Such studies are crucial for understanding the potential therapeutic effects and the behavior of a compound within a complex biological system.

Efficacy Assessment in Disease Models (e.g., infection models, tumor xenografts)

There is no available data on the efficacy of this compound in any animal models of disease. Efficacy studies are fundamental to determining whether a compound can produce a desired therapeutic effect in a living organism.

Pharmacodynamic Biomarker Evaluation

Information regarding the evaluation of pharmacodynamic biomarkers for this compound is not present in the current body of scientific literature. Pharmacodynamic biomarkers are essential for measuring the biochemical or physiological effects of a compound on the body and for understanding its mechanism of action.

In Vivo Target Engagement Studies

No in vivo target engagement studies for this compound have been published. These studies are critical for confirming that a compound interacts with its intended molecular target within a living organism, a key step in drug development.

Considerations of Potential Genotoxicity and Mutagenicity in Preclinical Models

There is no available information from preclinical models regarding the potential genotoxicity or mutagenicity of this compound. Genotoxicity and mutagenicity assays are vital for assessing the potential of a compound to cause genetic damage, which can have serious health implications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systemic Modification of the 3,4-Dichlorophenyl Moiety

The 3,4-dichlorophenyl group plays a crucial role in the molecule's interaction with its biological target. Alterations to this aromatic ring can significantly impact activity through changes in electronics, sterics, and hydrophobic interactions.

Influence of Halogenation Pattern and Position on Activity

A hypothetical SAR study might reveal that the 3,4-dichloro substitution pattern provides an optimal balance of electronic and steric properties for target engagement.

Table 1: Hypothetical Influence of Halogenation Pattern on Biological Activity

| Compound ID | Phenyl Substitution | Relative Activity |

| 1 | 3,4-dichloro | 100% |

| 2 | 2,4-dichloro | 75% |

| 3 | 3,5-dichloro | 50% |

| 4 | 4-chloro | 60% |

| 5 | 3-chloro | 45% |

| 6 | 4-fluoro | 80% |

| 7 | 4-bromo | 90% |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this series of compounds is not publicly available.

Replacement with Other Aromatic and Heteroaromatic Systems

Replacing the 3,4-dichlorophenyl ring with other aromatic or heteroaromatic systems can probe the necessity of this specific moiety for activity and potentially improve properties such as solubility or metabolic stability. For example, substituting the phenyl ring with a pyridine (B92270), thiophene, or furan (B31954) ring introduces different electronic distributions and hydrogen bonding capabilities. Studies on related 5-aryl-pyridine and 5-aryl-thiophene derivatives have shown that such modifications can lead to significant changes in biological activity, sometimes resulting in compounds with improved potency or selectivity. nih.gov

Table 2: Hypothetical Impact of Aromatic System Replacement on Biological Activity

| Compound ID | Aromatic System | Relative Activity |

| 1 | 3,4-Dichlorophenyl | 100% |

| 8 | Phenyl | 40% |

| 9 | 4-Chlorophenyl | 70% |

| 10 | Pyridin-3-yl | 55% |

| 11 | Thiophen-2-yl | 65% |

| 12 | Naphthyl | 30% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Impact of Alkyl and Alkoxy Substituents

The introduction of alkyl or alkoxy groups onto the phenyl ring can influence activity through steric and electronic effects, as well as by altering the compound's lipophilicity. An alkyl group, such as a methyl or ethyl group, can provide beneficial steric interactions within a binding pocket or, conversely, create steric hindrance. Alkoxy groups, like a methoxy (B1213986) group, can act as hydrogen bond acceptors and also influence the electronic nature of the ring. The position of these substituents is also critical, with ortho, meta, and para substitutions often leading to different biological outcomes.

Derivatization of the 2-Hydroxyisonicotinic Acid Core

Modifications at the Carboxylic Acid Group (e.g., esters, amides, bioisosteres)

The carboxylic acid group is a common pharmacophore that can engage in hydrogen bonding and ionic interactions. However, it can also contribute to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Therefore, its modification is a common strategy in drug discovery.

Esters: Converting the carboxylic acid to an ester, for example, a methyl or ethyl ester, can increase lipophilicity and cell permeability, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Amides: Amide derivatives can also be synthesized to explore different hydrogen bonding patterns and steric interactions. The activity of these amides would depend on the nature of the amine used for their formation.

Bioisosteres: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, can maintain the acidic character necessary for activity while potentially improving metabolic stability or other pharmacokinetic parameters. Tetrazoles, for instance, are well-known carboxylic acid bioisosteres with similar pKa values.

Table 3: Hypothetical Activity of Carboxylic Acid Derivatives and Bioisosteres

| Compound ID | Modification | Relative Activity |

| 1 | Carboxylic Acid | 100% |

| 13 | Methyl Ester | 20% (in vitro) |

| 14 | Ethylamide | 60% |

| 15 | Tetrazole | 95% |

| 16 | Hydroxamic Acid | 75% |

Note: The data in this table is hypothetical and for illustrative purposes only.

Substitutions or Modifications at the 2-Hydroxyl Group (e.g., ethers, esters)

The 2-hydroxyl group on the pyridine ring is another key functional group that can participate in hydrogen bonding. Its modification can provide valuable SAR information.

Ethers: Conversion of the hydroxyl group to an ether, such as a methoxy or ethoxy ether, would eliminate its hydrogen bond donating ability but retain its hydrogen bond accepting capability. This can help to determine the importance of the hydrogen bond donor for activity.

Esters: Acylation of the hydroxyl group to form an ester could serve as a prodrug strategy, releasing the active hydroxyl compound upon in vivo hydrolysis.

The impact of these modifications would be highly dependent on the specific requirements of the biological target's binding site.

Alterations to the Pyridine Ring Nitrogen or other Ring Positions

The pyridine ring is a cornerstone of many pharmacologically active compounds, and modifications to this core structure, including the nitrogen atom, can profoundly influence biological activity. The nitrogen atom's lone pair of electrons and its ability to form hydrogen bonds are critical for interactions with biological targets. mdpi.com

Pyridine Nitrogen Modifications:

Alterations to the pyridine ring nitrogen, such as N-oxidation, can significantly impact the electronic properties and steric profile of the molecule. N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which can alter the compound's polarity, solubility, and ability to interact with receptors. For pyridine carboxylic acids, N-oxidation can influence the molecule's acidity and chelating properties. mdpi.com Generally, electron-withdrawing groups on the pyridine ring tend to decrease the nucleophilicity of the nitrogen, potentially affecting its interaction with biological targets. mdpi.com

Modifications at Other Ring Positions:

The substitution pattern on the pyridine ring is a key determinant of biological activity. The introduction, removal, or modification of substituents at various positions can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in various series of pyridine derivatives, the position and nature of substituents like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups have been shown to significantly affect their antiproliferative activity. mdpi.com

For 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid, the 2-hydroxy and 4-carboxy groups are crucial for its characteristic properties. The 5-position, occupied by the 3,4-dichlorophenyl group, is a key determinant of its specific biological profile. Altering the substituents at the 3 and 6 positions, which are unsubstituted in the parent compound, could lead to changes in activity. For example, introducing small alkyl or halogen groups could influence the compound's lipophilicity and steric interactions with a target binding site.

To illustrate the potential impact of such modifications, a hypothetical data table is presented below, based on general SAR principles for pyridine derivatives.

| Modification | Position | Hypothesized Change in Activity | Rationale |

| N-Oxidation | 1 (Nitrogen) | Potentially altered | Changes in electronic distribution and steric bulk. |

| Methylation | 3 or 6 | Could increase or decrease | Introduction of a small lipophilic group, altering steric profile. |

| Halogenation (e.g., F, Cl) | 3 or 6 | Potentially increased | Halogens can form halogen bonds and alter electronic properties. |

| Hydroxylation | 3 or 6 | Likely altered | Introduction of a hydrogen bond donor/acceptor. |

Spatial and Electronic Effects on Biological Activity

The three-dimensional arrangement of a molecule and its electronic landscape are fundamental to its interaction with biological macromolecules.

Stereochemical Considerations and Enantiomeric Purity Effects

While this compound itself is achiral, the introduction of chiral centers through modification could lead to stereoisomers with distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. For instance, the stereoselective synthesis of various bioactive compounds has demonstrated that one enantiomer is often significantly more active than the other. nih.gov

Should derivatives of this compound be designed to include chiral centers, the evaluation of the individual enantiomers would be crucial for lead optimization.

Conformational Preferences and Their Impact on Binding

Computational modeling and conformational analysis can predict the lowest energy conformations of a molecule. researchgate.net The preferred conformation in solution may differ from the bioactive conformation adopted upon binding to a receptor. Understanding these conformational preferences is key to designing analogs with improved binding affinity. For example, introducing substituents that restrict rotation around the phenyl-pyridine bond could lock the molecule into a more bioactive conformation, thereby enhancing its potency.

Electronic Density and Reactivity Parameters

The distribution of electrons within the this compound molecule dictates its electrostatic potential and reactivity. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring, as well as the nitrogen atom in the pyridine ring, significantly influences the electron density of the aromatic systems. ijnrd.org

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This is achieved by correlating molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

For a series of analogs of this compound, a QSAR study could identify the key molecular properties that govern their biological activity. This information is invaluable for predicting the activity of newly designed compounds and for understanding the mechanism of action at a molecular level.

A hypothetical QSAR data table for a series of analogs is presented below to illustrate the concept.

| Compound | LogP (Lipophilicity) | Molecular Weight | Dipole Moment | Biological Activity (IC50, µM) |

| Analog 1 | 3.5 | 284 | 2.1 | 1.5 |

| Analog 2 | 4.0 | 318 | 2.5 | 0.8 |

| Analog 3 | 3.2 | 298 | 1.9 | 2.3 |

| Analog 4 | 4.5 | 352 | 2.8 | 0.4 |

In this hypothetical example, a higher LogP and dipole moment, along with increased molecular weight, appear to correlate with higher biological activity (lower IC50).

Rational Design Based on SAR Insights for Lead Optimization

The insights gained from SAR and QSAR studies form the basis for rational drug design and lead optimization. nih.gov The goal is to systematically modify a lead compound, such as this compound, to improve its desired properties while minimizing undesirable ones. nih.gov

Based on the principles discussed, a rational design strategy for optimizing this lead compound could involve:

Modification of the Phenyl Ring Substituents: Exploring different substitution patterns on the phenyl ring to enhance binding affinity. For example, investigating the effect of other halogens or small alkyl groups at the 3- and 4-positions.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability or cell permeability.

Scaffold Hopping: Replacing the pyridine ring with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property.

Conformational Restriction: Introducing substituents that limit the rotational freedom between the phenyl and pyridine rings to lock the molecule in a more active conformation.

These rationally designed modifications, guided by SAR and QSAR data, can lead to the development of new chemical entities with improved therapeutic potential.

Derivatization and Analog Development for Enhanced Biological Profiles

Synthesis of Prodrugs and Pro-moieties for Targeted Delivery (conceptually)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This strategy is employed to overcome issues such as poor solubility, instability, or non-specific toxicity. For 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid, both the carboxylic acid and the hydroxyl group are ideal handles for prodrug synthesis.

A primary conceptual strategy involves esterification of the carboxylic acid group to create ester prodrugs. These esters can mask the polar carboxylic acid, thereby increasing the molecule's lipophilicity and its ability to cross cell membranes. In the body, ubiquitous esterase enzymes would then hydrolyze the ester to release the active carboxylic acid. orientjchem.org

Similarly, the 2-hydroxy group can be converted into esters or carbonates. For instance, linking a dipeptide moiety to the hydroxyl group via a labile ester bond could create a tripartite prodrug. nih.gov Such prodrugs can be designed to be cleaved by specific enzymes, like dipeptidyl peptidase IV (DPPIV/CD26), which could offer a degree of targeted release. nih.gov

Another approach is the synthesis of "bioprecursor" prodrugs, where the molecule is modified to be activated by specific metabolic reactions like oxidation or reduction rather than simple hydrolysis. orientjchem.org For targeted delivery, pro-moieties that are substrates for enzymes overexpressed in target tissues (e.g., certain cancer cells) could be attached.

Table 1: Conceptual Prodrug Strategies for this compound

| Target Functional Group | Prodrug Linkage | Pro-moiety Example | Activation Mechanism | Potential Advantage |

|---|---|---|---|---|

| Carboxylic Acid | Ester | Methyl, Ethyl, or other alkyl groups | Esterase hydrolysis | Increased lipophilicity and cell permeability |

| Carboxylic Acid | Amide | Amino acids (e.g., Glycine) | Amidase hydrolysis | Modified solubility and transport |

| Hydroxyl Group | Ester | Valine-dipeptide | Peptidase (e.g., DPPIV) hydrolysis | Targeted release, increased solubility |

Conjugation Strategies for Enhanced Selectivity or Multi-Targeting

Conjugation involves linking the parent molecule to another chemical entity to combine their properties. This can enhance targeting, improve pharmacokinetics, or create multi-functional therapeutic agents. The carboxylic acid group of this compound is the most common site for conjugation.

Using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid can be activated to form an amide bond with an amine-containing molecule. nih.gov This strategy could be used to conjugate the compound to:

Targeting Ligands: Small molecules or peptides that bind to receptors specifically expressed on target cells, such as cancer cells or inflamed tissues.

Macromolecules: Conjugation to proteins like albumin or polymers like polyethylene (B3416737) glycol (PEG) can extend the molecule's plasma half-life, reducing the frequency of administration.

Penetration Enhancers: Attaching cell-penetrating peptides could improve the intracellular delivery of the compound.

The choice of linker is crucial in conjugation strategies. Linkers can be designed to be stable or to be cleaved under specific physiological conditions (e.g., acidic pH in tumors or endosomes, or by specific enzymes), ensuring the release of the active compound at the site of action. nih.gov

Exploration of Hybrid Molecules with Other Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.govnih.gov This can result in a hybrid compound with a dual or multi-target mode of action, potentially leading to synergistic effects, reduced side effects, and a lower likelihood of drug resistance. mdpi.com

Given the dichlorophenylpyridine core, which is known to have activity in certain biological systems, nih.govresearchgate.net this compound could be hybridized with other pharmacophores relevant to complex diseases. For example:

Anti-inflammatory Hybrids: It could be linked to a known nonsteroidal anti-inflammatory drug (NSAID) pharmacophore to create a hybrid with potentially enhanced anti-inflammatory and analgesic properties.

Anticancer Hybrids: Hybridization with moieties known to inhibit key cancer-related enzymes (e.g., histone deacetylases, tyrosine kinases) could produce a dual-action anticancer agent. nih.govmdpi.com

Antimicrobial Hybrids: Combining the scaffold with a known antimicrobial or antifungal agent might overcome resistance mechanisms.

The synthesis of such hybrids often involves forming a stable covalent bond, such as an amide or ester linkage, between the two pharmacophores, sometimes with a spacer to ensure that each part can adopt its optimal conformation for interacting with its respective target. nih.gov

Development of Analytical Probes for Biological Studies

To study the mechanism of action, distribution, and target engagement of this compound, it can be derivatized to create analytical probes. This typically involves attaching a reporter group, such as a fluorescent tag or a radioisotope, to the molecule.

The carboxylic acid is a prime site for such derivatization. Reagents like fluorescent hydrazines or amines can be coupled to the carboxylic acid after activation. thermofisher.commdpi.com This creates a fluorescent probe that can be used in techniques like fluorescence microscopy or flow cytometry to visualize the compound's localization within cells or tissues.

Another strategy is to use derivatization to improve detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). libretexts.org Attaching a tag with high proton affinity can enhance ionization efficiency and thus sensitivity. For example, picolinic acid can be used to derivatize hydroxyl groups, and other reagents can target carboxylic acids to improve their detection limits significantly. nih.gov

Table 2: Conceptual Analytical Probes based on this compound

| Probe Type | Reporter/Tag | Attachment Site (Conceptual) | Application |

|---|---|---|---|

| Fluorescent Probe | Dansyl hydrazine | Carboxylic acid | Fluorescence microscopy, cellular uptake studies |

| Mass-Tag Probe | Picolinic acid | Hydroxyl group | Enhanced LC-MS detection and quantification |

| Biotinylated Probe | Biotin | Carboxylic acid | Affinity purification, target identification studies |

Future Directions and Unexplored Avenues in Research

Discovery of Novel Biological Targets and Pathways

The chemical architecture of 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid provides a compelling basis for investigating its interaction with various biological systems. The parent isonicotinic acid structure is a key component in several established drugs, particularly antitubercular agents like isoniazid. nih.govnih.gov Future research should aim to move beyond known targets and explore novel proteins and pathways that this specific decorated scaffold might modulate. High-throughput screening against diverse enzyme and receptor panels could unveil unexpected activities, opening new therapeutic possibilities.

A significant and impactful future direction for this compound lies in its potential application against neglected tropical diseases (NTDs). nih.gov Many isonicotinic acid derivatives have demonstrated antimicrobial properties. mdpi.comresearchgate.net Therefore, a focused investigation into the efficacy of this compound against pathogens responsible for diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis is a logical and crucial next step. mdpi.com The Pathogen Box initiative by the Medicines for Malaria Venture, which provides researchers with diverse compound sets for screening against NTDs, serves as a model for how such investigations could be accelerated. nih.gov

Furthermore, the compound could be evaluated for activity against rare genetic disorders, where even modest therapeutic effects can be significant. Initial studies would involve screening against cell lines or protein targets implicated in such conditions.

Illustrative Future Research: Screening Panel for Neglected Diseases

| Pathogen/Disease | Potential Target Class | Rationale for Screening |

|---|---|---|

| Leishmania spp. (Leishmaniasis) | Kinetoplastid-specific enzymes | Novel mechanisms are needed to combat growing drug resistance. nih.gov |

| Trypanosoma cruzi (Chagas Disease) | Cysteine proteases (e.g., Cruzain) | Key enzymes in parasite lifecycle offer validated targets. |

| Mycobacterium tuberculosis (Tuberculosis) | Enoyl-acyl carrier protein reductase (InhA) | Derivatives of the parent isonicotinic acid structure are known inhibitors. nih.gov |

| Schistosomiasis | Tegumental proteins | Compounds affecting parasite morphology and viability are of interest. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of identifying viable drug candidates. orscience.rubpasjournals.com For this compound, these computational tools offer a powerful approach to rapidly explore its therapeutic potential.

Future research should leverage ML models to predict the compound's activity against a vast array of biological targets. jsr.orgnih.gov By training algorithms on large datasets of known drug-target interactions, it is possible to generate predictions for novel molecules. Generative AI models could also be employed to design new analogs of the lead compound with optimized properties for potency, selectivity, and reduced toxicity. nih.gov For instance, ML has been successfully used to design novel isonicotinic acid hydrazide derivatives with potent antitubercular activity. nih.gov A similar workflow could be applied to explore other therapeutic areas for this compound.

Advanced Materials Science Applications (e.g., supramolecular assemblies, crystal engineering)

Beyond pharmacology, the structural characteristics of this compound make it an intriguing candidate for materials science research. The presence of hydrogen bond donors (hydroxyl, carboxylic acid) and acceptors (pyridinic nitrogen, carbonyl oxygen), along with the potential for π–π stacking interactions from its aromatic rings, suggests a propensity for forming ordered supramolecular structures. figshare.com

Crystal engineering studies could explore the ability of this molecule to form co-crystals with other active pharmaceutical ingredients (APIs), potentially improving their physical properties such as solubility or stability. The dichlorophenyl moiety can influence crystal packing and intermolecular interactions, leading to novel solid-state forms with unique properties. iucr.orgresearchgate.net Spectroscopic studies, such as Fourier transform microwave spectroscopy, could be employed to understand the conformational preferences and non-covalent interactions that govern its assembly. figshare.com

Development of Chemoinformatic Databases for Analog Characterization

As research into this compound and its derivatives expands, the development of a specialized chemoinformatic database will be essential. Such a repository would serve as a centralized hub for systematically storing and analyzing data on newly synthesized analogs. metabolomicsworkbench.org

This database should be designed to capture a wide range of information for each compound, including its chemical structure, synthetic route, spectroscopic data, calculated physicochemical properties, and results from biological assays. This structured data would facilitate quantitative structure-activity relationship (QSAR) studies, helping researchers to identify the key molecular features that drive biological activity and other properties. researchgate.net

Proposed Schema for an Analog Database

| Field Name | Data Type | Description |

|---|---|---|

| Compound_ID | Alphanumeric (Unique) | Unique identifier for each analog. |

| IUPAC_Name | Text | Systematic chemical name. |

| SMILES_String | Text | Structural representation for computational analysis. |

| LogP | Numeric | Calculated or experimental lipophilicity. |

| Biological_Assay_ID | Text | Identifier for the biological test performed. |

| Activity_Value (e.g., IC50) | Numeric (µM) | Measured biological potency. |

| Crystal_Polymorph_Data | File/Link | Links to crystallographic information files (CIFs). |

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. The complexity of modern science necessitates partnerships between experts in different fields. Synthetic chemists are needed to generate a library of analogs, while computational chemists can use AI to guide the design process. nih.gov Biologists and pharmacologists are crucial for conducting in vitro and in vivo testing, and materials scientists can explore non-pharmaceutical applications.

Open science initiatives, where data and findings are shared freely among research groups, could dramatically accelerate progress. nih.gov Establishing a consortium of academic labs and industry partners focused on exploring the chemical space around the isonicotinic acid scaffold would foster innovation and could lead to breakthroughs that a single research group might not achieve alone. Such collaborations are vital for translating basic scientific discoveries into tangible applications that can benefit society.

Q & A

Q. What are the optimal synthetic routes for 5-(3,4-Dichlorophenyl)-2-hydroxyisonicotinic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of aryl-substituted isonicotinic acid derivatives typically involves coupling reactions between halogenated aromatic precursors and heterocyclic intermediates. For example, Suzuki-Miyaura cross-coupling could be employed to attach the 3,4-dichlorophenyl group to the pyridine ring. Key parameters for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-halogen bond formation .

- Solvent systems : Polar aprotic solvents like DMF or THF improve solubility of halogenated intermediates.

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance reaction rate and side-product formation.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography) : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% formic acid) resolves polar impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) confirm the presence of the dichlorophenyl group (δ 7.4–7.8 ppm for aromatic protons) and hydroxyisonicotinic acid backbone (δ 8.2–8.6 ppm for pyridine protons).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~286.0 for C₁₂H₇Cl₂NO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer: Discrepancies in spectral data often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The hydroxy group on the pyridine ring may exhibit keto-enol tautomerism, altering NMR peak splitting. Use variable-temperature NMR (VT-NMR) to stabilize tautomeric forms and assign signals correctly.

- Solvent-induced shifts : Compare spectra in DMSO-d6 (hydrogen-bonding solvent) versus CDCl₃ (non-polar) to differentiate between solvent interactions and inherent structural features .

- DFT calculations : Computational modeling (e.g., Gaussian 09) predicts theoretical NMR/IR spectra, aiding in peak assignment and resolving ambiguities .

Q. What computational methods are suitable for studying its electronic properties or interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Basis sets like 6-31G(d,p) and hybrid functionals (B3LYP) model electron distribution in the dichlorophenyl and hydroxy groups .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., tyrosine kinase or COX-2). Parameterize force fields for chlorine atoms to account for van der Waals radii and partial charges.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions (e.g., pH 7.4, 150 mM NaCl) .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Prepare buffers (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., decarboxylation or dechlorination) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Correlate with DSC (Differential Scanning Calorimetry) to detect melting points and polymorphic transitions.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation using UV-spectrophotometry at λ_max (~280 nm) .

Data Contradiction and Validation

Q. How should conflicting bioactivity data from in vitro versus in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays) to explain reduced in vivo efficacy.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the dichlorophenyl ring may alter target affinity .

- Dose-Response Reassessment : Conduct MTD (Maximum Tolerated Dose) studies in rodent models to refine therapeutic windows and account for species-specific differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.